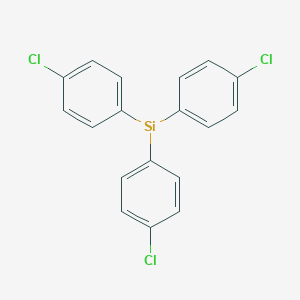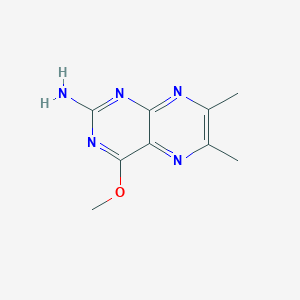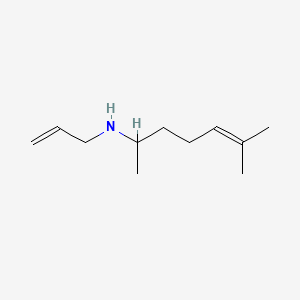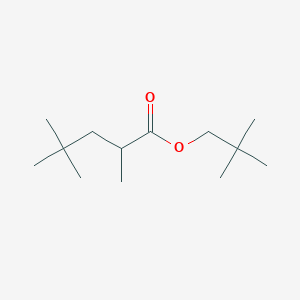
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate is an organic compound with the molecular formula C13H26O2 It is an ester formed from the reaction between 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2,4,4-trimethylpentanoate typically involves esterification reactions. One common method is the reaction between 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. The product is then purified through distillation and other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanol and 2,4,4-trimethylpentanoic acid.
Reduction: 2,2-Dimethylpropanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Used as a plasticizer in the production of polymers and as a component in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl 2,4,4-trimethylpentanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use in drug delivery systems, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropyl acetate: An ester with a similar structure but different acid component.
2,4,4-Trimethylpentyl acetate: Another ester with a similar structure but different alcohol component.
Uniqueness
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate is unique due to its specific combination of 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid, which imparts distinct physical and chemical properties. Its unique structure makes it suitable for specific applications in various fields, including its potential use in drug delivery systems and as a plasticizer in polymer production.
Properties
CAS No. |
5340-67-0 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2,2-dimethylpropyl 2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C13H26O2/c1-10(8-12(2,3)4)11(14)15-9-13(5,6)7/h10H,8-9H2,1-7H3 |
InChI Key |
PGKBXEPSMFNLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




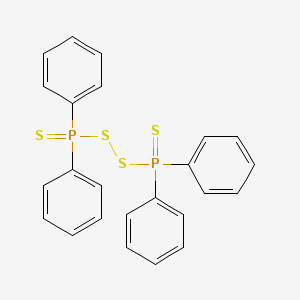
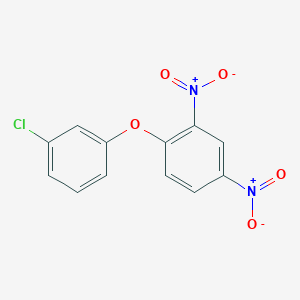

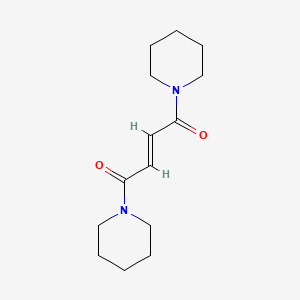
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
